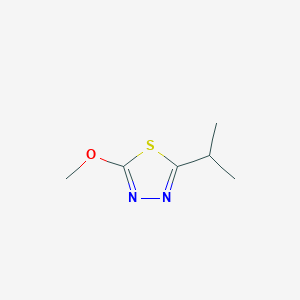
2-Isopropyl-5-methoxy-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-5-methoxy-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes an isopropyl group and a methoxy group attached to the thiadiazole ring, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-methoxy-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with suitable aldehydes or ketones in the presence of oxidizing agents. For instance, the reaction of 2-isopropylthiosemicarbazide with methoxyacetaldehyde in the presence of an oxidizing agent such as hydrogen peroxide can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 2-Isopropyl-5-methoxy-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
科学的研究の応用
作用機序
The mechanism of action of 2-Isopropyl-5-methoxy-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
類似化合物との比較
2-Isopropyl-5-methoxy-1,3,4-thiadiazole can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: Other thiadiazole derivatives include 2-amino-5-phenyl-1,3,4-thiadiazole, 2-methyl-5-nitro-1,3,4-thiadiazole, and 2,5-dimercapto-1,3,4-thiadiazole.
Uniqueness: The presence of both isopropyl and methoxy groups in this compound imparts unique chemical properties and reactivity compared to other thiadiazole derivatives.
生物活性
2-Isopropyl-5-methoxy-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C6H10N2OS. Its structure features a thiadiazole ring that contributes to its biological activity through various mechanisms of action.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. This compound has been investigated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. A study evaluated its effects on various cancer cell lines.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
The results indicate that the compound exhibits significant cytotoxic effects on breast and cervical cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The thiadiazole ring facilitates the binding to enzymes or receptors involved in critical pathways such as cell division and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study published by Padmavathi et al., a series of thiadiazole derivatives were synthesized and tested for their antimicrobial activity. Among these derivatives, this compound showed promising results against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Properties
A research article evaluated the anticancer effects of various thiadiazoles including this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity in MCF-7 and HeLa cells with mechanisms involving apoptosis induction and cell cycle arrest .
特性
IUPAC Name |
2-methoxy-5-propan-2-yl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)5-7-8-6(9-3)10-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDACDLAPHSQAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














